N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide

Catalog No.
S13781979
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetami...

Product Name

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide

IUPAC Name

N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-9(15)13-11-4-2-10(3-5-11)8-12-6-7-14/h2-5,12,14H,6-8H2,1H3,(H,13,15)

InChI Key

KXJUUHSPDKSLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCCO

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide is an organic compound characterized by its amide functional group and a phenyl ring substituted with a hydroxyethylamino side chain. Its molecular formula is C11_{11}H16_{16}N2_2O2_2, and it has a molecular weight of approximately 208.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

The chemical behavior of N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide can be explored through various reactions typical of amides and substituted phenols:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation: The amino group can undergo acylation reactions, allowing for the introduction of various acyl groups, which can modify the compound's biological activity.
  • Nucleophilic Substitution: The hydroxyethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives.
  • Oxidation: The hydroxy group can be oxidized to form a carbonyl compound, altering the compound's reactivity profile.

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it useful in treating infections.
  • Antitumor Activity: Some derivatives of similar compounds have shown promise in cancer treatment, indicating potential antitumor effects.
  • Neuroprotective Effects: Due to its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective properties.

Several synthetic routes have been proposed for the preparation of N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide:

  • Direct Amide Formation: This method involves reacting 4-formylphenol with 2-aminoethanol in the presence of an acid catalyst to yield the desired amide.
  • Stepwise Synthesis: Starting from 4-bromomethylphenol, a nucleophilic substitution with 2-aminoethanol followed by acetylation can produce the target compound.
  • Use of Protecting Groups: In more complex syntheses, protecting groups may be employed to selectively functionalize different parts of the molecule before deprotection.

The applications of N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide span several fields:

  • Pharmaceuticals: Due to its potential bioactivity, it may be developed into a drug candidate for treating infections or tumors.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules for research purposes.
  • Biochemical Studies: Its interactions with biological systems make it suitable for studies aimed at understanding cellular mechanisms.

Interaction studies involving N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide focus on its binding affinity and effects on biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Cellular Uptake: Studies assessing how effectively cells absorb this compound can inform its potential therapeutic use.
  • Synergistic Effects: Research into how this compound interacts with other drugs could identify synergistic effects that enhance therapeutic efficacy.

Several compounds share structural similarities with N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide, each exhibiting unique properties:

Compound NameStructureUnique Features
N-(4-Hydroxy-2-methylphenyl)acetamideC9_9H11_{11}NO2_2Contains a hydroxymethyl group; potential analgesic properties .
4-(Hydroxymethyl)-N-methylbenzamideC9_9H11_{11}NOMethyl substitution enhances lipophilicity; used in drug design .
N-(4-Aminophenyl)acetamideC9_9H11_{11}N3_3OExhibits significant biological activity; used as an analgesic .

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide is unique due to its specific hydroxyethyl substitution, which may enhance solubility and bioavailability compared to other similar compounds. Its potential therapeutic applications further distinguish it from these related compounds.

This comprehensive overview highlights the significance of N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide in chemical research and pharmaceutical development, emphasizing its unique characteristics and potential applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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